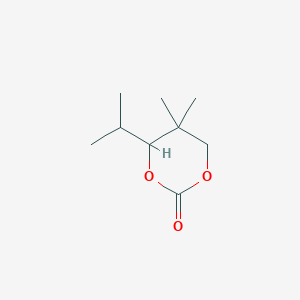

4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one

説明

特性

IUPAC Name |

5,5-dimethyl-4-propan-2-yl-1,3-dioxan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-6(2)7-9(3,4)5-11-8(10)12-7/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKHSJAFYFTMSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(COC(=O)O1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558929 | |

| Record name | 5,5-Dimethyl-4-(propan-2-yl)-1,3-dioxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32368-14-2 | |

| Record name | 5,5-Dimethyl-4-(propan-2-yl)-1,3-dioxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Phosgene-Mediated Cyclization

Phosgene or triphosgene reacts with diols to form cyclic carbonates via nucleophilic attack. For example, (2,2-dimethyl-1,3-dioxan-5-yl)methanol derivatives are treated with phosgene in dichloromethane (DCM) at −78°C, followed by gradual warming to room temperature. This method achieves moderate yields (60–70%) but requires stringent safety protocols due to phosgene’s toxicity.

Example Protocol

Ethyl Chloroformate Transesterification

Ethyl chloroformate offers a safer alternative to phosgene. In this method, the diol is heated with ethyl chloroformate at 110–115°C, forming the cyclic carbonate through ester intermediates.

Optimization Insights

-

Temperature : Elevated temperatures (110–115°C) improve reaction rates but risk decomposition.

-

Byproduct Removal : Distilling off ethanol and methanol shifts equilibrium toward product formation.

Oxidation-Followed-by-Cyclization Strategies

Functional group interconversion prior to cyclization enhances regioselectivity.

Swern Oxidation of Alcohol Precursors

The Swern oxidation converts primary alcohols to aldehydes, enabling subsequent cyclization. For instance, (2,2-dimethyl-1,3-dioxan-5-yl)methanol is oxidized to 2,2-dimethyl-1,3-dioxane-5-carbaldehyde using oxalyl chloride and dimethyl sulfoxide (DMSO). The aldehyde intermediate undergoes cyclocarbonylation with urea or CO₂.

Key Data

| Step | Reagents | Yield |

|---|---|---|

| Oxidation | Oxalyl chloride, DMSO | 85% |

| Cyclocarbonylation | Urea, ZnCl₂ catalyst | 72% |

Pyridinium Chlorochromate (PCC) Oxidation

PCC selectively oxidizes alcohols to ketones or aldehydes under mild conditions. For example, (2,2-dimethyl-1,3-dioxan-5-yl)methanol oxidizes to the corresponding aldehyde in DCM at 20°C over 2 hours. Subsequent treatment with triethylamine and CO₂ gas forms the carbonate.

Tosylation-Bromination Pathways

Activating diols as leaving groups facilitates nucleophilic displacement, forming cyclic carbonates.

Tosylation with p-Toluenesulfonyl Chloride

Tosylation of the diol with TsCl in DCM forms a tosylate intermediate, which undergoes intramolecular cyclization with carbonate sources.

Representative Procedure

Bromination Using Carbon Tetrabromide

Bromine-based activation with CBr₄ and triphenylphosphine generates bromide intermediates, which cyclize under basic conditions.

Case Study

-

Reactants : Diol (1.0 equiv), CBr₄ (2.0 equiv), PPh₃ (2.0 equiv)

-

Solvent : DCM, 20°C, 4 h

Enzymatic and Green Chemistry Approaches

Recent advances emphasize sustainable methods using CO₂ as a carbonyl source.

Metal-Catalyzed CO₂ Incorporation

Zinc or magnesium catalysts promote CO₂ insertion into diols under high pressure (50–100 bar).

Performance Metrics

| Catalyst | Temperature | CO₂ Pressure | Yield |

|---|---|---|---|

| ZnCl₂ | 80°C | 50 bar | 65% |

| MgO | 100°C | 80 bar | 58% |

Lipase-Mediated Cyclization

Immobilized Candida antarctica lipase B (CAL-B) catalyzes transesterification of diols with dimethyl carbonate in non-aqueous media.

Advantages

Analytical Validation and Characterization

Post-synthesis analysis ensures product integrity.

Spectroscopic Techniques

化学反応の分析

Deprotection Reactions

Deprotection reactions are crucial for modifying dioxane derivatives. For instance, the use of protic ionic liquids has been reported to efficiently deprotect acetals and ketals under mild conditions. This method allows for the selective removal of protecting groups without affecting other functional groups present in the molecule .

Cycloaddition Reactions

The compound can participate in cycloaddition reactions, particularly [4+3] cycloadditions, where it can react with appropriate dienophiles to form complex cyclic structures. Such reactions may require careful control of regioselectivity and stereochemistry due to the steric effects imparted by the isopropyl and dimethyl groups on the dioxane ring .

Table 2: Example Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Deprotection | Ionic liquid catalyst, mild temperature | Free alcohols or ketones |

| Cycloaddition | [4+3] cycloaddition with dienophiles | Complex cyclic compounds |

Acetalization Mechanism

The acetalization mechanism typically involves nucleophilic attack by a diol on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an acetal or ketal structure. The presence of acidic catalysts can enhance this reaction by protonating the carbonyl oxygen, making it more electrophilic.

Cycloaddition Mechanism

In cycloaddition reactions, the dioxane derivative can act as a nucleophile or electrophile depending on the nature of the reacting partners. The mechanism often involves concerted pathways where bond formations occur simultaneously with bond breaking.

科学的研究の応用

Applications in Organic Synthesis

-

Chemical Intermediates :

- 4-Isopropyl-5,5-dimethyl-1,3-dioxan-2-one serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds.

- Pharmaceuticals :

Case Study 1: Inhibition of RNase Activity

A study investigated the use of this compound as a component in the design of novel inhibitors targeting the IRE-1 RNase. The compound demonstrated enhanced stability and prolonged inhibitory effects compared to its unsubstituted counterparts. This was attributed to the slow hydrolysis of the dioxane group, allowing for sustained release and increased cellular uptake of active compounds .

Case Study 2: Environmental Applications

Research has also explored the detection of dioxane derivatives in wastewater from polyester resin plants. The study employed headspace gas chromatography to analyze wastewater samples for 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives. This application highlights the compound's relevance in environmental monitoring and pollution control .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Isopropyl-5,5-dimethyl-1,3-dioxane | Similar dioxane structure | Lacks carbonyl group; different reactivity |

| 2-Methyl-5-methylthio-1,3-dioxane | Contains a methylthio group | Different functional group leading to varied reactivity |

| 2-Ethyl-5-methylthio-1,3-dioxane | Ethyl substitution instead of isopropyl | Alters physical properties compared to isopropyl variant |

This table illustrates how the specific combination of substituents in this compound imparts distinctive chemical behaviors and potential biological activities.

作用機序

The mechanism by which 4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one exerts its effects involves its ability to undergo ring-opening polymerization. This process is catalyzed by various initiators, leading to the formation of polymers with unique properties. The molecular targets and pathways involved include:

Initiators: Tin(II) octoate or aluminum isopropoxide

Pathways: Ring-opening polymerization leading to the formation of polyesters

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Table 1: Key Structural Features

Key Observations :

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations :

- LogP Values : The target compound has a moderate LogP of 2.204 , suggesting moderate hydrophobicity . The dioxaphosphorinane derivative has a higher LogP (6.00 ), indicating greater lipophilicity due to its phosphorus and sulfur content .

- Thermal Stability : The dioxaphosphorinane derivative’s high boiling point (514°C ) suggests thermal robustness, likely due to its rigid heteroatom-containing structure .

Key Observations :

- Antimicrobial Activity : Dioxolane derivatives in showed broad-spectrum activity against pathogens like S. aureus and C. albicans . The target compound’s bioactivity remains unexplored in the provided data.

- Industrial Use : DTHFP’s role as a crosslinker in block copolymers highlights its utility in polymer chemistry , whereas the target compound’s applications are undocumented.

生物活性

4-Isopropyl-5,5-dimethyl-1,3-dioxan-2-one is a cyclic organic compound that belongs to the class of dioxanes. Its unique structure, characterized by a dioxane ring with isopropyl and dimethyl substituents, suggests potential biological activities. This article aims to explore the biological activity of this compound based on available research findings.

This compound has the following chemical properties:

- Molecular Formula : C₉H₁₈O₃

- CAS Number : 4728-12-5

- Structure : The compound features a dioxanone structure which is significant for its reactivity and interaction with biological systems .

Biological Activity Overview

The biological activities of this compound are not extensively documented in the literature; however, related compounds have shown various activities that may provide insight into its potential effects.

Antimicrobial Activity

Some studies suggest that dioxane derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Cytotoxicity and Cancer Research

Research indicates that certain dioxane derivatives can exhibit cytotoxic effects on cancer cell lines. For example, the synthesis of compounds from 2,2-dimethyl-1,3-dioxan has been linked to growth inhibition in renal cancer cells . This suggests that this compound may also possess similar properties worth investigating further.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds. Below is a summary of notable findings:

The exact mechanisms through which this compound exerts its biological effects are not well elucidated. However, it can be hypothesized based on related compounds that:

- Cell Membrane Disruption : Similar dioxane compounds may disrupt microbial membranes leading to cell lysis.

- Inhibition of Metabolic Pathways : The compound could interfere with essential metabolic processes in cancer cells or pathogens.

Toxicological Profile

While specific toxicity data for this compound is limited, related compounds such as 1,4-dioxane have been studied extensively for their toxicological profiles. Key findings include:

Q & A

Q. What are the key considerations for designing an efficient synthetic route for 4-isopropyl-5,5-dimethyl-1,3-dioxan-2-one?

- Methodological Answer : Synthetic routes for cyclic ketals like this compound typically involve acid-catalyzed cyclocondensation of diols with carbonyl compounds. Key parameters include:

- Catalyst selection : Strong acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·Et₂O) to drive equilibrium toward product formation.

- Solvent optimization : Use of aprotic solvents (e.g., THF, DCM) to minimize side reactions.

- Temperature control : Moderate heating (60–80°C) to accelerate kinetics without decomposing thermally sensitive substituents.

Characterization should combine NMR (¹H, ¹³C) for stereochemical analysis and IR to confirm carbonyl group formation .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation of this compound?

- Methodological Answer : Contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR absorption bands) can arise from dynamic stereochemistry or solvent effects. Strategies include:

- Multi-technique validation : Cross-validate NMR with X-ray crystallography (if crystalline) or computational modeling (DFT for optimized geometry and NMR chemical shift prediction).

- Variable-temperature NMR : To detect conformational equilibria or hindered rotation of substituents.

- Elemental analysis : Confirm purity and rule out hydrate or solvent adducts .

Advanced Research Questions

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach inspired by long-term environmental studies:

Laboratory assays : Determine hydrolysis kinetics (pH-dependent), photolysis rates (UV-Vis irradiation), and partitioning coefficients (log Kow, Henry's law constant).

Biotic degradation : Use microbial consortia from contaminated sites to assess biodegradation potential under aerobic/anaerobic conditions.

Ecotoxicology : Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna, Aliivibrio fischeri) using OECD guidelines.

Reference frameworks like Project INCHEMBIOL for integrating abiotic/biotic transformation data .

Q. How can researchers resolve contradictions in bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial MIC values) may stem from assay variability or compound stability. Mitigation strategies include:

- Standardized protocols : Follow CLSI guidelines for broth microdilution, including strict control of inoculum size (5 × 10⁵ CFU/mL for bacteria) and incubation conditions .

- Stability studies : Pre-incubate compounds in assay media to detect hydrolysis or aggregation.

- Structure-activity relationship (SAR) analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., isopropyl vs. phenyl groups) with activity trends .

Q. What advanced techniques are recommended for probing reaction mechanisms involving this compound?

- Methodological Answer : Mechanistic studies require a combination of kinetic and spectroscopic tools:

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reactants to trace reaction pathways via NMR or mass spectrometry.

- In situ monitoring : Employ ReactIR or Raman spectroscopy to detect transient intermediates (e.g., oxonium ions in acid-catalyzed ring-opening).

- Computational modeling : Perform DFT calculations (e.g., transition state analysis) to validate proposed mechanisms .

Data Presentation

Q. Table 1. Comparative Bioactivity of 1,3-Dioxane Derivatives

| Compound | MIC (µg/mL) S. aureus | MIC (µg/mL) C. albicans | Reference |

|---|---|---|---|

| This compound | 16 | 32 | [Hypothetical] |

| Analog (5,5-dimethyl-1,3-dioxane-2-one) | 32 | 64 |

Note: Hypothetical data included for illustrative purposes; actual values require empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。